![molecular formula C22H30O4 B193694 17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione CAS No. 18383-24-9](/img/structure/B193694.png)
17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione
Overview
Description
17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione is a metabolite of Beclometasone . It has a molecular weight of 372.45 and a molecular formula of C22H28O5 .
Molecular Structure Analysis
The molecular structure of 17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione is represented by the formula C22H28O5 . For a more detailed view of the structure, you may refer to databases like the NIST Chemistry WebBook .Physical And Chemical Properties Analysis
This compound appears as a white to off-white solid . It has a melting point of 246 - 249 °C and is slightly soluble in chloroform, dioxane, and DMSO when heated . The specific rotation is +28.1° (c = 0.3, Dioxane) .Scientific Research Applications
Anti-inflammatory Applications
Corticosteroids like 17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione are widely used for their anti-inflammatory properties. They are particularly effective in reducing inflammation in diseases where the body mistakenly triggers an inflammatory response .
Endocrine Disorders Treatment
These compounds play a crucial role in treating endocrine disorders such as adrenal insufficiency and Addison’s disease. Precise dosing and monitoring are essential to avoid adverse effects .
Oral and Maxillofacial Surgery
In oral and maxillofacial surgery, corticosteroids are utilized to manage inflammation, pain, and swelling associated with surgical procedures and conditions affecting the oral cavity and facial structures .
Rheumatic Disease Management
Corticosteroid therapy is applied in treating inflammatory rheumatic diseases. Injection therapy using corticosteroids has been successful in managing joint and periarticular lesions .
Autoimmune Diseases
The anti-inflammatory and immunosuppressive effects of corticosteroids make them valuable in treating various autoimmune diseases, providing relief from severe symptoms .
Cancer Therapy
Corticosteroids are also used in cancer therapy due to their ability to reduce inflammation and manage certain cancer-related symptoms .
Biochemical Research
In biochemical research, corticosteroids are studied for their effects on sodium reabsorption in the kidneys and their role in conditions like Addison’s disease .
Pharmaceutical Development
As key intermediates in pharmaceutical synthesis, compounds like 17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione are crucial for developing glucocorticoid drugs with enhanced anti-inflammatory properties .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(8R,9S,10R,13S,14S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6,8,11,13,16-18,23,26H,4-5,7,9-10,12H2,1-3H3/t13-,16+,17-,18-,20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPANQAGTORONNC-OHIZPDRYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3CCC2(C1(C(=O)CO)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)CO)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171486 | |
Record name | 17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione | |
CAS RN |
18383-24-9 | |
Record name | 17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018383249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17,21-DIHYDROXY-16.BETA.-METHYLPREGNA-1,4-DIENE-3,20-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6909Q60UM0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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